Dihidrosanguinarina

Descripción general

Descripción

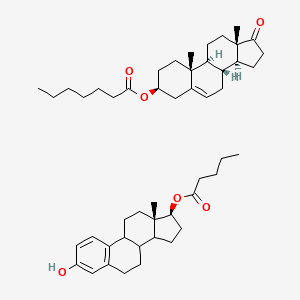

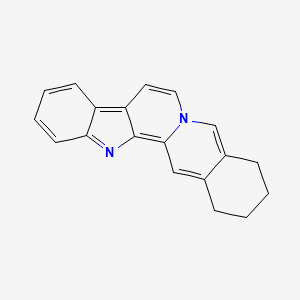

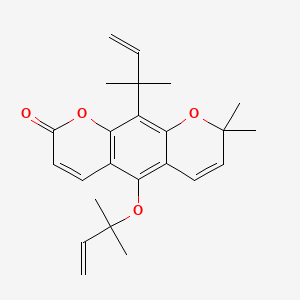

Dihydrosanguinarine is a benzophenanthridine alkaloid obtained by selective hydrogenation of the 13,14-position of sanguinarine. It has a role as a metabolite and an antifungal agent. It derives from a hydride of a sanguinarine.

Dihydrosanguinarine is a natural product found in Pteridophyllum racemosum, Corydalis balansae, and other organisms with data available.

Aplicaciones Científicas De Investigación

Terapia Fotodinámica y Tratamiento del Cáncer

La dihidrosanguinarina (DHSAN) ha sido estudiada por su potencial en la terapia fotodinámica (PDT). Puede ser fotoactivada para convertirse en el fármaco activo sanguinarina (SAN), conocido por su citotoxicidad. Esta conversión es crucial para generar oxígeno molecular singlete, que es esencial para el proceso de deshidrogenación fotooxidativa, permitiendo la eliminación selectiva de las células cancerosas {svg_1}. SAN puede intercalarse en el ADN, induciendo cambios conformacionales y funcionales, y absorber luz para desencadenar reacciones fotoquímicas de tipo II para aplicaciones de PDT {svg_2}.

Actividad Antimicrobiana

La forma precursora de SAN, DHSAN, no es citotóxica y puede utilizarse de forma segura en aplicaciones antimicrobianas. SAN posee propiedades antimicrobianas, que son significativas para la prevención y el tratamiento de diversas afecciones inflamatorias {svg_3}.

Propiedades Antidiarreicas

DHSAN se ha identificado como un componente clave en la actividad antidiarreica de ciertas hierbas medicinales chinas tradicionales. Se ha demostrado que regula la actividad de los canales iónicos, como el regulador de la conductancia transmembrana de la fibrosis quística (CFTR) y la acuaporina 4 (AQP4), que desempeñan un papel en la patofisiología de la diarrea. DHSAN puede reducir la expresión de CFTR y aumentar la expresión de AQP4, lo que reduce la frecuencia de las deposiciones {svg_4}.

Mejora del Metabolismo de la Glucosa

La investigación ha indicado que DHSAN puede mejorar la captación de glucosa en células 3T3-L1 de ratón. Esto sugiere posibles aplicaciones en el control de los niveles de glucosa y el tratamiento de afecciones relacionadas con el metabolismo alterado de la glucosa {svg_5}.

Efectos Antiinflamatorios

Las propiedades antiinflamatorias de DHSAN están relacionadas con su capacidad para modular la expresión de genes relacionados con la inflamación. Esto lo convierte en un candidato para la investigación en el tratamiento de enfermedades inflamatorias {svg_6}.

Propiedades Antioxidantes

DHSAN, al igual que SAN, se cree que tiene propiedades antioxidantes. Estas propiedades son beneficiosas para combatir el estrés oxidativo, que es un factor en muchas enfermedades crónicas {svg_7}.

Intercalación de ADN e Inducción de Apoptosis

La conversión de DHSAN en SAN le permite intercalarse en el ADN, lo que puede conducir a la inducción de apoptosis en las células cancerosas. Este mecanismo se está explorando por su potencial terapéutico en oncología {svg_8}.

Investigación de la Fotogeneración

El estudio de la fotogeneración de DHSAN a partir de su forma no activa en un fármaco activo como SAN es un campo de interés. Comprender este proceso puede conducir a avances en los sistemas de administración de fármacos y la activación controlada de agentes farmacológicos {svg_9}.

Mecanismo De Acción

Target of Action

Dihydrosanguinarine (DHSA) is a benzophenanthridine alkaloid that has been found to interact with several targets. The primary targets of DHSA include the epidermal growth factor receptor (EGFR) , tyrosine-protein kinase Lck , and receptor tyrosine-protein kinase Erbb2 . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

DHSA interacts with its targets in various ways. It has been shown to downregulate the expression of mut-p53 protein and upregulate the expression of EGFR . Additionally, it has been found to inhibit the RAS/Raf/MEK/ERK pathway , which is involved in cell proliferation and survival . These interactions lead to changes in cell behavior, including the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

DHSA affects several biochemical pathways. It has been found to influence the NF-kappa B and calcium signaling pathways . The NF-kappa B pathway plays a key role in immune responses, inflammation, and cell survival, while the calcium signaling pathway is involved in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

The pharmacokinetics of DHSA involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that DHSA undergoes enterohepatic cycling , reaching maximum concentration in plasma within the first or second hour following administration . It is also cleared from the body relatively quickly, with plasma levels dropping to zero after 12 or 18 hours .

Safety and Hazards

Direcciones Futuras

The outcomes of calculations prove that Dihydrosanguinarine can easily be converted into the active Sanguinarine under visible and NIR irradiation through the application of two-photon excitation . This opens up new possibilities for the use of Dihydrosanguinarine in photodynamic therapy applications.

Análisis Bioquímico

Biochemical Properties

Dihydrosanguinarine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways . Additionally, dihydrosanguinarine can inhibit the Na±K±ATPase transmembrane protein, leading to cytotoxic effects . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic applications.

Cellular Effects

Dihydrosanguinarine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in human melanoma cells through the generation of reactive oxygen species and the involvement of endoplasmic reticulum and mitochondria-mediated responses . Furthermore, dihydrosanguinarine enhances glucose uptake in adipocytes by upregulating the expression of peroxisome proliferator-activated receptor gamma and its target genes .

Molecular Mechanism

The molecular mechanism of dihydrosanguinarine involves its binding interactions with biomolecules and enzyme inhibition. Dihydrosanguinarine can be photoactivated and converted into the active drug sanguinarine, which intercalates with DNA and induces cell apoptosis . Additionally, dihydrosanguinarine upregulates the expression of the epidermal growth factor receptor, affecting the NF-kappa B and calcium ion signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrosanguinarine have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it can be converted to dihydrosanguinarine in the gastrointestinal tract . Long-term effects on cellular function include the modulation of cell death signaling pathways and the induction of apoptosis .

Dosage Effects in Animal Models

The effects of dihydrosanguinarine vary with different dosages in animal models. Higher doses of dihydrosanguinarine have been associated with liver toxicity, highlighting the need for careful dosage evaluation . In diabetic animal models, dihydrosanguinarine has been shown to improve metabolic parameters with fewer side effects compared to full peroxisome proliferator-activated receptor gamma agonists .

Metabolic Pathways

Dihydrosanguinarine is involved in metabolic pathways that include the reduction of sanguinarine to dihydrosanguinarine. This metabolic pathway involves the interaction with enzymes such as NADH, which converts sanguinarine to dihydrosanguinarine . Additionally, dihydrosanguinarine enhances glucose uptake in adipocytes by modulating the expression of genes involved in lipid metabolism and glucose homeostasis .

Transport and Distribution

The transport and distribution of dihydrosanguinarine within cells and tissues involve interactions with transport proteins and receptors. The compound’s interaction with bioactive compounds, such as receptors and transport proteins, can be influenced by the presence of cations and anions of inert electrolytes . This interaction affects the localization and accumulation of dihydrosanguinarine within cells.

Subcellular Localization

The subcellular localization of dihydrosanguinarine involves its association with various cellular compartments. In cultured opium poppy cells, the biosynthetic enzymes involved in the sanguinarine pathway, including dihydrosanguinarine, have been localized to the endoplasmic reticulum and central vacuole . This localization suggests extensive trafficking of pathway intermediates across endomembranes and highlights the role of compartmentalization in regulating dihydrosanguinarine metabolism.

Propiedades

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHLXZTZWTVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189627 | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3606-45-9 | |

| Record name | Dihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrosanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSANGUINARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.